molecular formula C9H18O3S B14227498 Butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester CAS No. 617673-79-7

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester

Cat. No.: B14227498
CAS No.: 617673-79-7
M. Wt: 206.30 g/mol
InChI Key: SJDJLUYQFVZNAU-UHFFFAOYSA-N
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Description

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C9H18O3S and a molecular weight of 206.3 g/mol . This compound is known for its unique structure, which includes a butanoic acid backbone with a hydroxy group at the second position, a methylthio group at the fourth position, and a 1,1-dimethylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester typically involves the esterification of butanoic acid derivatives. One common method involves the reaction of 2-hydroxy-4-(methylthio)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-keto-4-(methylthio)butanoic acid derivatives.

    Reduction: Formation of 2-hydroxy-4-(methylthio)butanol derivatives.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The hydroxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-hydroxy-4-(methylthio)-: Lacks the ester group, resulting in different chemical properties and reactivity.

    Butanoic acid, 2-hydroxy-4-(ethylthio)-, 1,1-dimethylethyl ester: Similar structure but with an ethylthio group instead of a methylthio group, affecting its steric and electronic properties.

Uniqueness

Butanoic acid, 2-hydroxy-4-(methylthio)-, 1,1-dimethylethyl ester is unique due to the presence of both hydroxy and methylthio groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the ester moiety makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

617673-79-7

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

tert-butyl 2-hydroxy-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H18O3S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7,10H,5-6H2,1-4H3

InChI Key

SJDJLUYQFVZNAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)O

Origin of Product

United States

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